S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Efficient synthesis methods have been developed for compounds with structural similarities to S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate. For instance, Yavari and Habibi (2003) reported on the synthesis of S-alkyl 1-alkyl-4,4-dimethyl-2,5-dioxo-pyridine-3-carbothioates, highlighting methodologies that could potentially be applied to the synthesis of S-(2,4-difluorophenyl) derivatives (Yavari & Habibi, 2003).
Structural and Spectroscopic Evaluations : Studies like those conducted by Tamer et al. (2015) on related carbothioate compounds have provided insights into their molecular structure and spectroscopic properties, which are crucial for understanding the chemical behavior of such compounds (Tamer et al., 2015).
Biological and Medicinal Applications
Antibacterial Agents : Chu et al. (1986) explored the antibacterial activity of naphthyridine derivatives with a 2,4-difluorophenyl group, indicating potential antibacterial applications for similar fluorophenyl compounds (Chu et al., 1986).
Antileishmanial Activities : Dar et al. (2016) synthesized and evaluated the antileishmanial activities of S-alkyl/aryl benzothiazole-2-carbothioate scaffolds, suggesting the potential of structurally similar carbothioates in antiparasitic research (Dar et al., 2016).
Antioxidant Activity Evaluation : Bărbuceanu et al. (2014) investigated the antioxidant activity of compounds containing 2,4-difluorophenyl moieties, which could be relevant for understanding the antioxidant potential of S-(2,4-difluorophenyl) derivatives (Bărbuceanu et al., 2014).
properties
IUPAC Name |
S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F2NOS/c13-8-3-6(5-17-11(8)14)12(18)19-10-2-1-7(15)4-9(10)16/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPORHXJBSIUMMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SC(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2,4-difluorophenyl) 5,6-dichloropyridine-3-carbothioate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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